![molecular formula C13H19NO B7509393 2-Methyl-4-[(2-methylphenyl)methyl]morpholine](/img/structure/B7509393.png)
2-Methyl-4-[(2-methylphenyl)methyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-[(2-methylphenyl)methyl]morpholine is a chemical compound that belongs to the morpholine family. It is a tertiary amine, which means it has a nitrogen atom that is bonded to three carbon atoms. The chemical formula for 2-Methyl-4-[(2-methylphenyl)methyl]morpholine is C13H19NO, and its molecular weight is 205.3 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The exact mechanism of action of 2-Methyl-4-[(2-methylphenyl)methyl]morpholine is not fully understood, but it is believed to act as a Lewis base. This means that it can donate a pair of electrons to a Lewis acid, which can then undergo a chemical reaction. The unique molecular structure of this compound allows it to interact with a wide range of chemical species, making it a valuable tool in many scientific applications.
Biochemical and Physiological Effects:
Although 2-Methyl-4-[(2-methylphenyl)methyl]morpholine has not been extensively studied for its biochemical and physiological effects, some studies have suggested that it may have potential as a therapeutic agent. For example, one study found that this compound could inhibit the growth of certain cancer cells, although further research is needed to fully understand its mechanism of action in this context.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methyl-4-[(2-methylphenyl)methyl]morpholine in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, and it is relatively stable under a wide range of experimental conditions. However, one limitation of this compound is that it can be difficult to handle due to its potential toxicity and reactivity. Careful handling and proper safety precautions are therefore necessary when working with this compound.
Zukünftige Richtungen
There are many potential future directions for research involving 2-Methyl-4-[(2-methylphenyl)methyl]morpholine. Some possible areas of interest include:
1. Further studies on the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases.
2. Exploration of new synthetic methods for producing this compound, with a focus on improving yield and purity.
3. Investigation of the mechanism of action of 2-Methyl-4-[(2-methylphenyl)methyl]morpholine in various chemical reactions, with a view to optimizing its use as a catalyst.
4. Development of new applications for this compound in fields such as materials science and nanotechnology.
Conclusion:
In conclusion, 2-Methyl-4-[(2-methylphenyl)methyl]morpholine is a versatile and valuable compound that has many potential applications in scientific research. Its unique properties and potential for use as a catalyst make it a valuable tool in many areas of chemistry and materials science. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of 2-Methyl-4-[(2-methylphenyl)methyl]morpholine can be achieved through a variety of methods, including the reaction of morpholine with 2-methylbenzyl chloride. Another common method involves the reaction of morpholine with 2-methylbenzyl bromide in the presence of a base such as potassium carbonate. The yield of this synthesis method is typically high, and the purity of the resulting compound can be easily verified through analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-[(2-methylphenyl)methyl]morpholine has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a catalyst in various chemical reactions. For example, 2-Methyl-4-[(2-methylphenyl)methyl]morpholine has been shown to be an effective catalyst in the synthesis of various organic compounds, including esters and amides.
Eigenschaften
IUPAC Name |
2-methyl-4-[(2-methylphenyl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-5-3-4-6-13(11)10-14-7-8-15-12(2)9-14/h3-6,12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYPSGXDSFWWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.